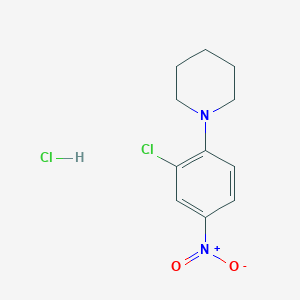

1-(2-Chloro-4-nitrophenyl)piperidine hydrochloride

Description

Significance of Piperidine (B6355638) Derivatives in Synthetic Organic Chemistry

Piperidine derivatives are among the most important synthetic fragments in the design of pharmaceuticals and play a crucial role in the pharmaceutical industry. nih.govresearchgate.net Their prevalence is evident in over twenty classes of pharmaceuticals and a vast number of natural alkaloids. researchgate.net The versatility of the piperidine scaffold allows it to be a core component in the development of drugs targeting a wide range of conditions, including cancer, infectious diseases, Alzheimer's disease, and neuropathic pain. mdpi.com The development of efficient and cost-effective methods for synthesizing substituted piperidines is a significant objective in modern organic chemistry. nih.gov

The utility of piperidine derivatives extends beyond medicinal chemistry into agrochemicals and materials science. solubilityofthings.comijnrd.orgnbinno.com They serve as essential intermediates in the synthesis of complex organic molecules, including pesticides and specialty chemicals. ijnrd.org The basic nitrogen atom within the piperidine ring makes it a good nucleophile, enabling it to participate in a wide array of chemical reactions crucial for building molecular complexity. solubilityofthings.com Researchers utilize these derivatives to synthesize novel compounds and investigate their properties, highlighting their ongoing importance in chemical research and development. ijnrd.org

Contextualizing 1-(2-Chloro-4-nitrophenyl)piperidine (B2721214) Hydrochloride within N-Arylated Piperidine Chemistry

1-(2-Chloro-4-nitrophenyl)piperidine hydrochloride belongs to the N-arylpiperidine class, which are integral scaffolds in numerous pharmaceuticals and agrochemicals. tandfonline.com The formation of the C-N bond linking the piperidine nitrogen to an aryl group is a key synthetic transformation. tandfonline.com Methods such as the Buchwald-Hartwig and Ullmann coupling reactions are commonly employed to create these linkages. tandfonline.com More recent strategies also include multicomponent reactions and metal-free approaches to achieve N-arylation. tandfonline.com

The subject compound, 1-(2-Chloro-4-nitrophenyl)piperidine hydrochloride, is characterized by a piperidine ring N-substituted with a 2-chloro-4-nitrophenyl group. The presence of electron-withdrawing groups (both chloro and nitro) on the phenyl ring significantly influences the compound's electronic properties and reactivity. cymitquimica.com Specifically, the nitro group can impact its interactions in various chemical environments. cymitquimica.com The hydrochloride salt form is common for such compounds as it typically enhances stability and solubility in polar solvents, which is advantageous for handling and subsequent reactions. cymitquimica.com

Below are the key identifiers for this compound.

| Identifier | Value |

| Chemical Name | 1-(2-Chloro-4-nitrophenyl)piperidine hydrochloride |

| CAS Number | 1049750-07-3 |

| Molecular Formula | C11H14Cl2N2O2 |

| Molecular Weight | 277.15 g/mol |

Data sourced from Santa Cruz Biotechnology and Guidechem. scbt.comguidechem.com

Scope and Research Imperatives for the Compound Class

The primary research imperative for compounds like 1-(2-Chloro-4-nitrophenyl)piperidine hydrochloride is their role as versatile building blocks in synthetic chemistry. nbinno.com The strategic placement of reactive groups on the N-aryl substituent provides chemists with functional handles for further molecular elaboration. For instance, the nitro group can be reduced to an amine, which can then participate in a wide range of amide bond-forming or other coupling reactions. The chlorine atom offers a site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of further molecular diversity.

N-arylpiperidines are a common motif in drug candidates. acs.org The ability to synthesize a diverse library of these compounds is valuable for structure-activity relationship (SAR) studies in drug discovery. nbinno.comacs.org By systematically modifying the N-aryl portion of the molecule, medicinal chemists can fine-tune the pharmacological profile of a potential drug candidate to enhance efficacy and selectivity. nbinno.com Therefore, compounds such as 1-(2-Chloro-4-nitrophenyl)piperidine hydrochloride are not typically final products themselves but are crucial intermediates enabling the efficient construction of more complex and potentially bioactive molecules. biosynce.com

Properties

IUPAC Name |

1-(2-chloro-4-nitrophenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2.ClH/c12-10-8-9(14(15)16)4-5-11(10)13-6-2-1-3-7-13;/h4-5,8H,1-3,6-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEGHOPSZKDELX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Chloro 4 Nitrophenyl Piperidine Hydrochloride and Analogues

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is the most direct and widely employed method for synthesizing N-aryl piperidines where the aromatic ring is electron-deficient. libretexts.orgyoutube.com The reaction mechanism involves the addition of a nucleophile (piperidine) to the aryl halide, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com Subsequent elimination of the halide leaving group restores the aromaticity and yields the final product. libretexts.org The strong electron-withdrawing nitro group at the para-position is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby activating the aryl halide for substitution. libretexts.orgyoutube.com

Amine-Aryl Halide Coupling Reactions

The archetypal synthesis of 1-(2-chloro-4-nitrophenyl)piperidine (B2721214) involves the direct reaction of piperidine (B6355638) with 1,2-dichloro-4-nitrobenzene. Due to the electronic effects of the nitro group, the chlorine atom at the C-1 position (para to the nitro group) is significantly more susceptible to nucleophilic attack than the chlorine at the C-2 position (meta to the nitro group). stackexchange.com This regioselectivity is a key feature of the SNAr mechanism, where stabilization of the intermediate is most effective when the withdrawing group is ortho or para to the site of attack. libretexts.orgstackexchange.com

Heating 1,4-dimethoxy-2,5-dinitrobenzene, an analogue, with piperidine at reflux has been shown to produce the corresponding N-aryl piperidine in high yield (76%). researchgate.net This demonstrates the efficacy of the amine-aryl halide coupling approach for structurally similar compounds. The final step in the synthesis of the target compound would involve treating the resulting free base with hydrochloric acid to form the stable hydrochloride salt.

The rate and efficiency of SNAr reactions are highly dependent on the reaction conditions, particularly the solvent system. Kinetic studies on the reaction of 2,4-dinitrochlorobenzene with piperidine, a close analogue to the 1,2-dichloro-4-nitrobenzene system, provide valuable insights into solvent effects.

In aprotic solvents, the reaction rate is significantly influenced by the solvent's polarity and ability to stabilize the charged Meisenheimer complex. rsc.org The Dimroth-Reichardt parameter, ET(30), which measures solvent polarity, has been shown to correlate well with second-order rate coefficients (kA) for this reaction across a range of aprotic solvents. rsc.org Generally, more polar aprotic solvents accelerate the reaction.

| Solvent | Dielectric Constant (ε) | kA (L mol⁻¹ s⁻¹) at 25°C |

| 1,1,1-Trichloroethane | 7.5 | 0.015 |

| Dioxane | 2.2 | 0.054 |

| Ethyl Acetate | 6.0 | 0.147 |

| Nitromethane | 35.9 | 0.490 |

| N,N-Dimethylformamide | 36.7 | 0.900 |

| Data derived from kinetic studies of 2,4-dinitrochlorobenzene with piperidine. rsc.org |

Protic solvents, such as alcohols, introduce more complex interactions. rsc.org While they can solvate the anionic intermediate, they also engage in hydrogen bonding with the amine nucleophile, which can reduce its nucleophilicity. rsc.org Consequently, the reactivity in hydroxylic solvents is often inversely proportional to the hydrogen-bond-donating ability of the solvent. rsc.org

SNAr reactions involving amines like piperidine are often self-catalyzed, where a second molecule of the amine acts as a base to remove the proton from the initial addition intermediate, facilitating the elimination of the leaving group. nih.gov The mechanism can be second-order in piperidine, involving rate-determining deprotonation of the substrate-piperidine addition intermediate. nih.gov

In some cases, an external base such as sodium carbonate or potassium hydroxide (B78521) is added to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. rsc.orgcore.ac.uk The choice of base can be critical, especially when dealing with sensitive substrates. While strong bases are effective, milder bases are often sufficient for highly activated systems. rsc.org The reaction is generally not catalyzed by transition metals, distinguishing it from cross-coupling reactions.

Synthesis from Pre-functionalized Piperidine Scaffolds

An alternative approach involves modifying an already-formed piperidine ring. For instance, N-protected piperidines, such as N-Boc-piperidine, can be functionalized at the nitrogen atom. acs.orgresearchgate.net However, for the synthesis of N-aryl piperidines, this typically involves deprotection followed by N-arylation. A more relevant strategy in this category is the functionalization of a piperidine ring that is already attached to a different aryl group, though this is less direct for the primary synthesis of the target compound.

More commonly, pre-functionalized piperidines are used to build complexity elsewhere on the molecule. For example, methods exist for the α-functionalization of N-Boc piperidine via lithiation, which can then be used in subsequent coupling reactions. researchgate.net Niobium (V) chloride has been reported as an effective Lewis acid for synthesizing 4-chloro-piperidine derivatives from epoxides and homoallylic amines, creating a functionalized scaffold that could potentially undergo N-arylation. rasayanjournal.co.in

Palladium-Catalyzed Arylation Approaches (e.g., Buchwald-Hartwig Amination Analogs)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between amines and aryl halides. wikipedia.org This method is particularly useful for aryl halides that are not sufficiently activated for traditional SNAr reactions. wikipedia.org While 1,2-dichloro-4-nitrobenzene is highly activated and readily undergoes SNAr, the Buchwald-Hartwig reaction represents a viable, albeit more complex, alternative.

The catalytic cycle typically involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Coordination of the amine to the palladium center.

Deprotonation of the amine by a base to form an amido complex.

Reductive elimination to form the N-aryl amine product and regenerate the Pd(0) catalyst. wikipedia.org

The reaction requires a palladium source (e.g., [Pd(allyl)Cl]₂) and a phosphine (B1218219) ligand (e.g., XPhos, t-BuXPhos). wikipedia.orgnih.gov The choice of ligand, base (commonly a strong base like sodium tert-butoxide), and solvent (typically non-polar solvents like toluene (B28343) or dioxane) is crucial for high yields. nih.gov This method has been successfully applied to couple various secondary cyclic amines with aryl halides. researchgate.netresearchgate.net

| Component | Example Reagents/Conditions |

| Palladium Precatalyst | Pd₂(dba)₃, [Pd(allyl)Cl]₂ |

| Ligand | XPhos, t-BuXPhos, BINAP, DDPF |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, t-BuOLi |

| Solvent | Toluene, 1,4-Dioxane |

| General conditions for Buchwald-Hartwig amination reactions. wikipedia.orgnih.gov |

Alternative Synthetic Pathways

While SNAr and palladium-catalyzed amination are the most prominent routes, other strategies for synthesizing N-aryl piperidines exist. One novel approach utilizes a pyridine (B92270) ring-opening, ring-closing sequence via Zincke imine intermediates to access N-(hetero)arylpiperidines. chemrxiv.org This method involves generating pyridinium (B92312) salts which, through hydrogenation or nucleophilic addition, can yield the desired piperidine derivatives. chemrxiv.org

Other methods focus on constructing the piperidine ring itself. For instance, aza-Prins cyclization of homoallylic amines can produce substituted piperidines. rasayanjournal.co.inorganic-chemistry.org Additionally, intramolecular cyclization of linear amino-aldehydes mediated by radical reactions has been described. nih.gov These methods, however, are multi-step and less direct for synthesizing a simple N-aryl piperidine like 1-(2-chloro-4-nitrophenyl)piperidine compared to the SNAr approach.

Ring-Closing Reactions to Form the Piperidine Moiety

The formation of the piperidine ring is a foundational step in the synthesis of many derivatives. Various intramolecular cyclization reactions are employed to construct this six-membered nitrogen-containing heterocycle from acyclic precursors. nih.gov These methods offer pathways to substituted piperidines that can then be further functionalized.

Key ring-closing strategies include:

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a common and effective method for forming the piperidine ring. nih.gov This process involves the formation of a cyclic iminium ion intermediate, which is then reduced to the corresponding piperidine. nih.gov

Ring-Closing Metathesis (RCM): A powerful tool in modern organic synthesis, RCM uses specific catalysts (often ruthenium-based) to form cyclic alkenes from diene precursors. acs.orgresearchgate.net The resulting unsaturated piperidine ring can then be hydrogenated to yield the saturated heterocycle. acs.org

Michael Addition: Intramolecular Michael addition, an aza-Michael reaction, involves the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule, leading to the formation of the piperidine ring. nih.govacs.org

Hydrogenation of Pyridine Derivatives: The catalytic hydrogenation of substituted pyridines is a direct method to produce the corresponding piperidine derivatives. researchgate.net This approach is atom-economical and can be achieved using various catalysts, including heterogeneous catalysts like rhodium on carbon (Rh/C) or palladium on carbon (Pd/C), often under hydrogen pressure. researchgate.netorganic-chemistry.org

| Method | Precursor Type | Key Intermediate/Step | Reference |

|---|---|---|---|

| Reductive Amination | Acyclic Amino-aldehyde/ketone | Cyclic Iminium Ion | nih.gov |

| Ring-Closing Metathesis | Acyclic Diene with Nitrogen Linker | Metallocyclobutane Intermediate | acs.orgresearchgate.net |

| Aza-Michael Addition | Amine with α,β-Unsaturated Carbonyl | Enolate Intermediate | nih.gov |

| Pyridine Hydrogenation | Substituted Pyridine | Catalytic Hydrogen Addition | researchgate.net |

Post-Synthetic Introduction of Nitro and Chloro Groups

For the specific synthesis of 1-(2-Chloro-4-nitrophenyl)piperidine, the most direct and widely utilized method is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves reacting piperidine with an aryl halide that is "activated" by electron-withdrawing groups, such as a nitro group.

The synthesis proceeds by the reaction of piperidine with 1,2-dichloro-4-nitrobenzene. The nitro group, being strongly electron-withdrawing, activates the chlorine atom at the ortho position for nucleophilic attack by the secondary amine of piperidine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. The final hydrochloride salt is then prepared by treating the resulting free base with HCl. A similar reaction involves the nucleophilic substitution of a nitro group on a dinitro-substituted benzene (B151609) ring. researchgate.net

| Reactant 1 | Reactant 2 | Product (Free Base) | Byproduct |

|---|---|---|---|

| Piperidine | 1,2-Dichloro-4-nitrobenzene | 1-(2-Chloro-4-nitrophenyl)piperidine | HCl |

Green Chemistry Principles in Synthesisunibo.itrsc.org

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally benign manufacturing processes. unibo.it This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. nih.gov

Solvent-Free or Reduced-Solvent Methodologiesrsc.org

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Research into piperidine synthesis has explored several greener alternatives. ajchem-a.com Methodologies include:

Aqueous Synthesis: Performing reactions in water, where possible, is highly desirable. For instance, certain catalytic hydrogenations of pyridine derivatives to form piperidines can be successfully carried out in water. nih.govorganic-chemistry.org

Solvent-Free Reactions: Some synthetic transformations can be conducted without any solvent, often with thermal or mechanical (mechanochemical) energy input. ajchem-a.comyoutube.com For example, multicomponent reactions to build complex piperidine scaffolds have been achieved under solvent-free conditions. ajchem-a.com

Use of Greener Solvents: When solvents are necessary, replacing hazardous solvents like dimethylformamide (DMF) with more sustainable alternatives is a primary goal. The development of greener protocols for peptide synthesis, which often uses piperidine for deprotection steps, highlights the search for viable alternatives to traditional solvents. rsc.org

Atom Economy Considerationsrsc.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com It provides a clear metric for waste generation at the atomic level. jk-sci.com

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 jocpr.com

In the context of synthesizing 1-(2-Chloro-4-nitrophenyl)piperidine via the SNAr pathway, the reaction is inherently not 100% atom-economical because it is a substitution reaction that generates a byproduct (HCl).

| Component | Formula | Molecular Weight (g/mol) |

|---|---|---|

| Reactant: Piperidine | C₅H₁₁N | 85.15 |

| Reactant: 1,2-Dichloro-4-nitrobenzene | C₆H₃Cl₂NO₂ | 192.00 |

| Total Reactant Mass | - | 277.15 |

| Product: 1-(2-Chloro-4-nitrophenyl)piperidine | C₁₁H₁₃ClN₂O₂ | 240.69 |

| Byproduct: Hydrogen Chloride | HCl | 36.46 |

| % Atom Economy | (240.69 / 277.15) * 100 ≈ 86.84% |

An atom economy of approximately 86.84% indicates that over 13% of the reactant mass is converted into an inorganic byproduct. In contrast, reactions like additions or rearrangements that incorporate all reactant atoms into the final product have a theoretical 100% atom economy and are considered ideal from a green chemistry perspective. primescholars.comjk-sci.com Therefore, developing catalytic, addition-based routes to such compounds remains a long-term goal for synthetic chemists.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of N-Arylation Reactions Involving Piperidine (B6355638)

The generally accepted mechanism for this class of reactions is a two-step addition-elimination process. libretexts.org This pathway is favored due to the presence of a good nucleophile (piperidine), a suitable leaving group (chloride), and strong electron-withdrawing groups (e.g., a nitro group) on the aromatic ring that activate the substrate towards nucleophilic attack. uomustansiriyah.edu.iq

The SNAr mechanism commences with the nucleophilic attack of the piperidine nitrogen atom on the carbon atom of the aromatic ring that bears the leaving group (in this case, a chlorine atom). This initial attack is typically the rate-determining step because it involves the temporary disruption of the ring's aromaticity. uomustansiriyah.edu.iq The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

This anionic sigma complex is a key intermediate where the negative charge is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing nitro group at the ortho and para positions. uomustansiriyah.edu.iq This delocalization stabilizes the intermediate, lowering the activation energy of the first step.

In the absence of an external base, the initial adduct is a zwitterion. The subsequent step involves the removal of a proton from the nitrogen atom. This can be accomplished by another molecule of piperidine acting as a base. The final, typically rapid step is the elimination of the leaving group (chloride ion), which restores the aromaticity of the ring and yields the final N-arylated piperidine product.

The reaction between activated aryl halides and amines like piperidine is often subject to base catalysis. nih.gov The rate of reaction can be significantly increased by the presence of a base, which can be a second equivalent of the piperidine nucleophile or an added external base.

The kinetic expression for the reaction often includes both a non-catalyzed path and a base-catalyzed path. The catalysis occurs because the base assists in the deprotonation of the zwitterionic intermediate in the rate-determining or a subsequent fast step. nih.gov This deprotonation of the ammonium (B1175870) group facilitates the expulsion of the leaving group. The mechanism involving rate-determining deprotonation of the addition intermediate by a pre-association mechanism has been observed in the reaction of piperidine with N-methylpyridinium ions. nih.gov When the departure of the leaving group is the rate-limiting step, base catalysis is prominent. Conversely, if the initial nucleophilic attack is rate-limiting, the reaction may show little to no dependence on base concentration.

Kinetic Investigations of Reaction Rates

Kinetic studies are crucial for substantiating the proposed mechanistic pathways and understanding the factors that influence the reaction speed.

Rate = kobs[Aryl Halide][Piperidine]

Experimentally, the rate constants are often determined under pseudo-first-order conditions, where a large excess of piperidine is used. This allows the concentration of piperidine to be treated as a constant, simplifying the rate law to Rate = k'[Aryl Halide], where k' is the pseudo-first-order rate constant. The second-order rate constant, kobs, can then be calculated from k'.

The table below presents representative second-order rate constants for the reaction of piperidine with various activated aryl halides, illustrating the influence of the leaving group and activating groups.

| Aryl Halide Substrate | Leaving Group | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M-1s-1) |

|---|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | F | Methanol | 25 | 65.0 |

| 1-Chloro-2,4-dinitrobenzene | Cl | Methanol | 25 | 0.43 |

| 1-Bromo-2,4-dinitrobenzene | Br | Methanol | 25 | 0.39 |

| 1-Iodo-2,4-dinitrobenzene | I | Methanol | 25 | 0.15 |

Note: The data in this table are representative values compiled from kinetic principles of SNAr reactions and are intended for illustrative purposes.

The Hammett equation provides a quantitative measure of how substituents on the aromatic ring affect the rate of reaction. For nucleophilic aromatic substitution, the reaction rate is highly sensitive to the electronic properties of the substituents. Electron-withdrawing groups (EWGs) stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction, while electron-donating groups (EDGs) have the opposite effect.

This relationship is quantified by the Hammett equation: log(k/k₀) = ρσ

Where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant.

For SNAr reactions, the reaction constant ρ is large and positive, indicating a significant buildup of negative charge in the transition state leading to the Meisenheimer intermediate. A study on the reaction of 4-substituted 2-nitrobromobenzenes with piperidine found a Hammett relationship with a ρ value of +4.95. researchgate.net This high positive value confirms that the transition state has a highly anionic character and is strongly stabilized by electron-withdrawing substituents. For substituents like -NO₂ or -CN in the para position, which can delocalize the negative charge through resonance, the σ⁻ constant is often used for a better correlation. nih.gov

| Substituent (X) in 4-X-2-nitrobromobenzene | Substituent Constant (σp) | Relative Rate (kX/kH) |

|---|---|---|

| -NO2 | 0.78 | ~7800 |

| -CN | 0.66 | ~2100 |

| -Br | 0.23 | ~14 |

| -H | 0.00 | 1 |

| -CH3 | -0.17 | ~0.15 |

Note: Relative rates are estimated based on a ρ value of +4.95 for illustrative purposes.

Stereochemical Outcomes in Chiral Analogues

When the reaction involves a chiral analogue of piperidine, such as (R)-2-methylpiperidine, the stereochemical outcome is a critical consideration. The N-arylation reaction occurs at the nitrogen atom, which is a prochiral center that becomes achiral upon substitution in this context. The existing stereocenter on the piperidine ring (e.g., the C2 carbon in 2-methylpiperidine) is not directly involved in the bond-forming or bond-breaking steps of the N-arylation.

Consequently, the reaction is expected to proceed with full retention of configuration at the existing stereocenter. For example, the reaction of (R)-2-methylpiperidine with 1,2-dichloro-4-nitrobenzene would yield (R)-1-(2-chloro-4-nitrophenyl)-2-methylpiperidine. The reaction conditions for SNAr are typically not harsh enough to cause epimerization at the adjacent carbon atom. Therefore, the stereochemical integrity of the chiral piperidine starting material is maintained in the final product.

Theoretical and Computational Chemistry of 1 2 Chloro 4 Nitrophenyl Piperidine Hydrochloride

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool in computational chemistry for investigating the electronic properties of molecules. It allows for the detailed analysis of molecular orbitals and the prediction of chemical reactivity.

Specific studies employing DFT to analyze the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for 1-(2-Chloro-4-nitrophenyl)piperidine (B2721214) hydrochloride, have not been reported. Such an analysis would be instrumental in understanding the molecule's electronic transitions and charge transfer characteristics.

The prediction of a molecule's reactivity and the regioselectivity of its reactions can be achieved through the calculation of various reactivity descriptors derived from DFT, such as chemical potential, hardness, and the Fukui function. There are currently no published data detailing these descriptors for 1-(2-Chloro-4-nitrophenyl)piperidine hydrochloride.

While the conformational analysis of piperidine (B6355638) rings is a well-established area of study, a specific investigation into the conformational preferences and the potential energy landscape of 1-(2-Chloro-4-nitrophenyl)piperidine hydrochloride is not available. Such a study would identify the most stable conformations and the energy barriers between them, which are critical for understanding its interactions with biological targets.

Molecular Dynamics Simulations

Molecular dynamics simulations offer insights into the dynamic behavior of molecules over time, including their interactions with solvents and other molecules.

There is no available research that has utilized molecular dynamics simulations to study the dynamics of molecular interactions or the influence of different solvents on the structure and behavior of 1-(2-Chloro-4-nitrophenyl)piperidine hydrochloride. These simulations are vital for understanding how the compound behaves in a physiological environment.

The exploration of the potential energy surface of a molecule through molecular dynamics can reveal important information about its flexibility and the accessibility of different conformational states. This level of detailed computational investigation has not been performed or published for 1-(2-Chloro-4-nitrophenyl)piperidine hydrochloride.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For a compound like 1-(2-Chloro-4-nitrophenyl)piperidine hydrochloride, QSAR models can be developed to predict its reactivity or other theoretical properties based on a set of calculated molecular descriptors.

These models are particularly useful in understanding how structural modifications, such as the position of the chloro and nitro groups on the phenyl ring, influence the molecule's properties. The development of a QSAR model typically involves calculating a variety of molecular descriptors that quantify different aspects of the molecular structure. These descriptors can be categorized as electronic, steric, and hydrophobic.

For a series of related nitrophenylpiperidine derivatives, a QSAR study would involve correlating these descriptors with an observed activity or property using statistical methods like multiple linear regression or partial least squares. nih.gov For instance, the electronic effects of the substituents on the phenyl ring, such as the electron-withdrawing nature of the nitro and chloro groups, can be quantified using descriptors like Hammett constants or calculated atomic charges. Steric properties can be described by parameters such as molar refractivity or Taft steric parameters, while hydrophobicity is often modeled using the logarithm of the partition coefficient (logP).

A hypothetical QSAR model for the chemical reactivity of substituted nitrophenylpiperidines might take the following form:

Reactivity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + c3(Descriptor 3) + ...

Where c0, c1, c2, ... are coefficients determined from the statistical analysis.

Table 1: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Specific Descriptor | Typical Information Provided |

|---|---|---|

| Electronic | Partial Atomic Charge | Distribution of electrons within the molecule |

| Dipole Moment | Polarity of the molecule | |

| HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity | |

| Steric | Molar Refractivity | Molecular volume and polarizability |

| Molecular Weight | Size of the molecule | |

| Surface Area | Accessible area for interaction |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity of the compound |

3D-QSAR studies on similar heterocyclic compounds, such as piperidines and piperazines, have identified key pharmacophoric features like hydrogen bond acceptors, donors, and hydrophobic regions that are crucial for their activity. nih.govresearchgate.net These models provide a three-dimensional understanding of the structure-property relationships.

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data. These predictions are invaluable for confirming molecular structures determined through experimentation and for interpreting complex spectra. researchgate.netescholarship.org

The prediction of NMR and IR spectra for 1-(2-Chloro-4-nitrophenyl)piperidine hydrochloride typically employs quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used method. nih.govmanchester.ac.uk By optimizing the molecular geometry and then calculating the relevant properties, it is possible to obtain theoretical values for NMR chemical shifts and IR vibrational frequencies. researchgate.net

For NMR spectroscopy, the calculations provide isotropic shielding constants for each nucleus (e.g., ¹H and ¹³C), which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). escholarship.org These predicted shifts can be compared with experimental data to aid in the assignment of signals to specific atoms within the molecule. The accuracy of these predictions depends on the chosen level of theory, including the functional and basis set. github.io

Table 2: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (Piperidine) | 50.2 | 50.5 |

| C2 (Piperidine) | 25.8 | 26.1 |

| C3 (Piperidine) | 24.1 | 24.5 |

| C1' (Aromatic) | 148.5 | 148.9 |

| C2' (Aromatic) | 125.0 | 125.3 |

| C3' (Aromatic) | 120.8 | 121.2 |

| C4' (Aromatic) | 141.3 | 141.7 |

| C5' (Aromatic) | 119.5 | 119.9 |

Similarly, computational methods can predict the vibrational frequencies that correspond to the absorption bands in an IR spectrum. These calculations help in assigning specific vibrational modes, such as C-H stretching, N-O stretching of the nitro group, and C-Cl stretching, to the observed experimental peaks.

Table 3: Hypothetical Comparison of Predicted and Experimental IR Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 | 3105 |

| Aliphatic C-H Stretch | 2950 | 2948 |

| N-O Asymmetric Stretch | 1520 | 1525 |

| N-O Symmetric Stretch | 1345 | 1350 |

| C-N Stretch | 1280 | 1284 |

The combination of experimental and theoretical spectroscopic data provides a robust framework for the structural characterization of 1-(2-Chloro-4-nitrophenyl)piperidine hydrochloride. researchgate.net

Derivatization and Chemical Transformations of 1 2 Chloro 4 Nitrophenyl Piperidine Hydrochloride

The chemical reactivity of 1-(2-chloro-4-nitrophenyl)piperidine (B2721214) hydrochloride is primarily centered around its three key functional components: the nitro group, the chloro substituent on the aromatic ring, and the piperidine (B6355638) moiety. These sites allow for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Organic Synthesis of Advanced Intermediates

The primary role of 1-(2-chloro-4-nitrophenyl)piperidine (B2721214) hydrochloride in the synthesis of advanced intermediates lies in the chemical transformations of its nitro and chloro substituents. The nitro group, in particular, is a key functional handle that can be readily converted into an amino group through catalytic hydrogenation. This reduction is a common and efficient transformation in organic synthesis, often employing catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source.

The resulting product, 1-(2-chloro-4-aminophenyl)piperidine, is a significantly more versatile intermediate. The newly introduced amino group can participate in a wide array of subsequent reactions. For instance, it can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of other functional groups. Furthermore, the amino group can act as a nucleophile in coupling reactions or be acylated to form amides, which are prevalent in many biologically active molecules. This two-step sequence of nitro reduction followed by further functionalization of the resulting amine is a cornerstone of its utility as a precursor.

Table 1: Key Transformations of 1-(2-Chloro-4-nitrophenyl)piperidine as a Precursor

| Starting Material | Reagents and Conditions | Product | Application of Product |

|---|---|---|---|

| 1-(2-Chloro-4-nitrophenyl)piperidine | H₂, Pd/C, Solvent (e.g., Ethanol, Methanol) | 1-(2-Chloro-4-aminophenyl)piperidine | Intermediate for further functionalization (e.g., diazotization, acylation, coupling reactions) |

| 1-(2-Chloro-4-nitrophenyl)piperidine | Strong Nucleophile (e.g., NaOMe), High Temperature | 1-(2-Methoxy-4-nitrophenyl)piperidine | Introduction of new substituents via SNAr |

Building Block for Novel Chemical Scaffolds

The term "building block" in chemical synthesis refers to a molecule that provides a significant portion of the carbon skeleton of a larger, target molecule. 1-(2-Chloro-4-nitrophenyl)piperidine hydrochloride fits this description perfectly, as it offers a pre-formed piperidine-phenyl substructure. The piperidine (B6355638) ring is a common motif in many pharmaceuticals and natural products, prized for its three-dimensional structure which can favorably interact with biological targets.

By utilizing this compound, synthetic chemists can bypass the often-complex steps required to construct the piperidine ring and the substituted aromatic system from simpler starting materials. The subsequent chemical modifications, primarily centered on the nitro and chloro groups, allow for the elaboration of this core structure into a diverse range of novel chemical scaffolds. For instance, the amino group, obtained after nitro reduction, can be a key component in the formation of heterocyclic rings fused to the existing phenyl ring, leading to the creation of complex polycyclic systems.

Methodologies for Incorporating the Piperidine Core into Larger Structures

The incorporation of the 1-(2-chloro-4-nitrophenyl)piperidine core into larger molecular frameworks is primarily achieved through reactions that form new carbon-carbon or carbon-heteroatom bonds at the phenyl ring.

One of the most important methodologies is catalytic cross-coupling reactions . After the reduction of the nitro group to an amine, this amine can be converted into a more versatile functional group for cross-coupling. For example, diazotization of the amine followed by a Sandmeyer reaction can introduce a bromine or iodine atom, which are excellent substrates for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These powerful reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, thereby attaching a wide variety of new substituents and extending the molecular structure.

Another key methodology is nucleophilic aromatic substitution (SNAr) . The presence of the strongly electron-withdrawing nitro group in the para-position activates the chloro substituent at the ortho-position towards nucleophilic attack. While this position is sterically hindered by the adjacent piperidine ring, under forcing conditions with potent nucleophiles, the chloro group can be displaced. This allows for the direct introduction of nucleophiles such as alkoxides, thiolates, or secondary amines, providing a direct route to further derivatization of the aromatic core.

The strategic combination of these methodologies—nitro group reduction, subsequent functionalization of the resulting amine, and nucleophilic aromatic substitution—provides a powerful toolkit for the synthetic chemist to incorporate the 1-(2-chloro-4-nitrophenyl)piperidine core into a wide variety of larger, more complex molecules.

Future Research Directions and Theoretical Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

The classical synthesis of N-aryl piperidines often involves nucleophilic aromatic substitution (SNAr) reactions. However, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic methodologies. nih.govbeilstein-journals.org Key areas of exploration include the optimization of reaction conditions and the investigation of alternative catalytic systems to improve yields and reduce reaction times.

Modern synthetic strategies such as hydrogen borrowing or [5+1] annulation methods, which enable the stereoselective synthesis of substituted piperidines, could be adapted for this specific compound. nih.gov Additionally, palladium-catalyzed reactions, which have proven effective for creating a variety of piperidine-containing compounds, offer another promising avenue for developing novel synthetic routes. nih.govnih.gov

| Synthetic Route | Potential Advantages | Research Focus | Key Precursors |

|---|---|---|---|

| Optimized SNAr | Well-understood mechanism, accessible starting materials | Microwave-assisted synthesis, phase-transfer catalysis | 1,2-Dichloro-4-nitrobenzene and Piperidine (B6355638) |

| Palladium-Catalyzed Buchwald-Hartwig Amination | High functional group tolerance, milder conditions | Development of novel phosphine (B1218219) ligands | 2-Chloro-4-nitro-bromobenzene and Piperidine |

| Hydrogenation of Pyridine (B92270) Precursor | Potential for high atom economy | Heterogeneous catalysis (e.g., Cobalt-based nanoparticles) nih.gov | Substituted Pyridine Derivative |

| Aza-Prins Cyclization | Stereoselective control, access to diverse analogs rasayanjournal.co.in | Lewis acid catalysis (e.g., NbCl5) rasayanjournal.co.in | Homoallylic amine and an appropriate epoxide/aldehyde |

Advanced Mechanistic Investigations and Computational Refinements

A deeper understanding of the reaction mechanisms governing the synthesis of 1-(2-chloro-4-nitrophenyl)piperidine (B2721214) is crucial for process optimization. Future studies will likely employ advanced computational chemistry techniques, such as Density Functional Theory (DFT), to model reaction pathways. mdpi.com These theoretical investigations can elucidate transition state geometries, activation energies, and the electronic effects of the chloro and nitro substituents on the aromatic ring.

Computational models can predict the regioselectivity of the nucleophilic aromatic substitution and explore potential side reactions. nih.gov This in-silico approach can guide experimental work by identifying the most promising reaction conditions and catalytic systems, thereby reducing the need for extensive empirical screening and accelerating the development of more efficient syntheses.

Exploration of Supramolecular Interactions and Self-Assembly in Related Structures

The molecular structure of 1-(2-chloro-4-nitrophenyl)piperidine, featuring hydrogen bond acceptors (nitro group, chloride) and a piperidinium cation (in the hydrochloride salt), suggests a propensity for forming ordered supramolecular structures. mdpi.com Future research could focus on the crystallographic analysis of this compound and its derivatives to understand the non-covalent interactions, such as hydrogen bonding, C-H···π interactions, and potential π-π stacking, that dictate its solid-state packing. researchgate.net

Understanding these interactions is fundamental for crystal engineering and the design of materials with specific physical properties. The study of self-assembly in related nitrophenyl-containing molecules has shown that these interactions can lead to the formation of complex architectures like chains, sheets, or three-dimensional networks. mdpi.com Investigating how modifications to the piperidine ring or the aromatic system influence these self-assembly processes could lead to the development of novel crystalline materials.

Design and Synthesis of Photo-Responsive or Redox-Active Derivatives

The nitroaromatic moiety is a well-known precursor for both photo-responsive and redox-active groups. This opens up avenues for designing novel derivatives of 1-(2-chloro-4-nitrophenyl)piperidine with tailored functional properties.

Photo-Responsive Derivatives: The ortho-nitrobenzyl group is a classic photolabile protecting group that cleaves upon UV irradiation. mdpi.comresearchgate.net By analogy, derivatives of the title compound could be designed to undergo light-induced structural changes. Future work could involve synthesizing analogs where the nitro group facilitates photocleavage or photoisomerization, potentially by incorporating other chromophores like azobenzene. mdpi.commdpi.com Such molecules could find applications in photolithography, data storage, or the light-triggered release of active molecules. researchgate.net

Redox-Active Derivatives: The nitro group can be electrochemically reduced to form radical anions or amine groups. This inherent redox activity could be harnessed to create novel electroactive materials. purdue.eduresearchgate.net Future research could focus on synthesizing derivatives that incorporate other redox-active units, transforming the molecule into a building block for conductive polymers or charge-transfer complexes. The electron-withdrawing nature of the substituents can be modulated to tune the redox potential of these new compounds. mdpi.comrsc.org

| Derivative Type | Proposed Modification | Potential Function | Key Structural Feature |

|---|---|---|---|

| Photo-Responsive | Incorporate an o-nitrobenzyl-like linkage | Photocleavable protecting group | o-Nitrobenzyl ester/ether |

| Photo-Switchable | Couple with an azobenzene moiety | Reversible E/Z photoisomerization | -N=N- linkage |

| Redox-Active | Reduction of nitro group to amine, followed by coupling | Electrochemical sensing, organic conductors | Redox-active core (e.g., quinone, tetrathiafulvalene) |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. researchgate.netresearchgate.net Future research should explore the synthesis of 1-(2-chloro-4-nitrophenyl)piperidine hydrochloride using microreactor or flow technologies. durham.ac.uk Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities while minimizing the formation of byproducts. mdpi.com

Furthermore, flow platforms can be integrated with automated systems for real-time reaction monitoring, optimization, and purification. researchgate.net This approach would enable the rapid synthesis of a library of derivatives for structure-activity relationship studies. The development of a robust, automated flow synthesis would represent a significant advancement, facilitating more efficient and sustainable production of this and related compounds.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Chloro-4-nitrophenyl)piperidine hydrochloride, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions between substituted nitroaromatic precursors and piperidine derivatives. For example, tert-butyldicarbonate (Boc) is often used to protect amine groups during intermediate steps, followed by deprotection and HCl salt formation . Optimization may include:

- Temperature control (e.g., 0–5°C for nitro group stability).

- Solvent selection (polar aprotic solvents like DMF for enhanced reactivity).

- Catalytic systems (e.g., Pd catalysts for cross-coupling).

Yield improvements often require iterative HPLC purity checks and recrystallization in ethanol/water mixtures.

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm the piperidine ring conformation and nitro/chloro substituent positions. Aromatic protons typically appear as doublets in the δ 7.5–8.5 ppm range .

- HPLC-MS : Electrospray ionization (ESI) in positive mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 285.7) and assess purity (>95%) .

- XRD : Single-crystal X-ray diffraction using SHELX software for structural validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential nitro group toxicity and HCl vapor release .

- Storage : In airtight containers at 2–8°C, away from oxidizing agents .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. How can researchers design initial biological activity screens for this compound?

- In vitro assays :

- Enzyme inhibition (e.g., kinase or acetylcholinesterase activity via fluorometric assays).

- Receptor binding (radioligand displacement studies for GPCRs or ion channels) .

- Cell-based models : Cytotoxicity screening (MTT assay) in cancer/normal cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

Q. What strategies address contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

- Assay standardization : Use reference compounds (e.g., donepezil for acetylcholinesterase inhibition) to calibrate protocols .

- Solubility adjustments : Test in multiple buffers (PBS, DMSO/water mixtures) to ensure consistent bioavailability .

- Meta-analysis : Compare data across PubChem and CAS entries to identify outliers .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

- Core modifications :

- Replace chloro with fluoro to reduce steric hindrance.

- Introduce methyl groups to the piperidine ring to modulate lipophilicity (logP) .

- Computational modeling : Docking simulations (AutoDock Vina) to predict binding affinities for target proteins .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Rodent studies :

- ADME : Oral gavage with LC-MS/MS plasma analysis to measure half-life and bioavailability.

- Toxicity : Histopathological examination of liver/kidney tissues after 28-day exposure .

- Metabolite profiling : UPLC-QTOF to identify phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.